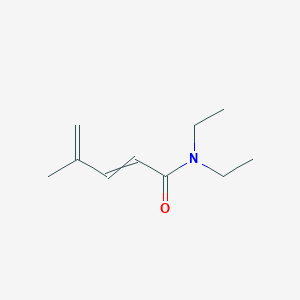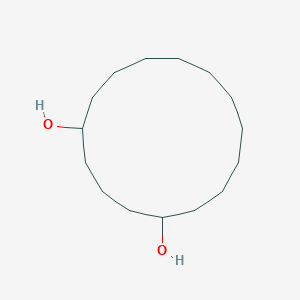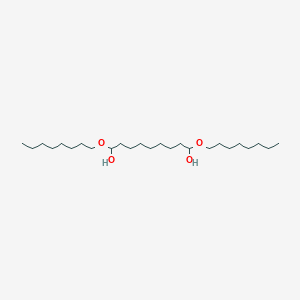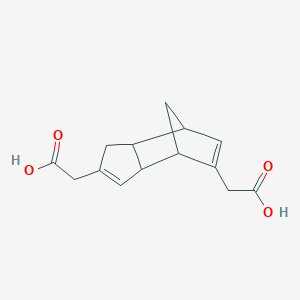
N,N-Diethyl-4-methylpenta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-methylpenta-2,4-dienamide is an organic compound with the molecular formula C10H17NO It is a derivative of penta-2,4-dienamide, where the nitrogen atom is substituted with two ethyl groups and the fourth carbon atom is substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methylpenta-2,4-dienamide typically involves the reaction of 4-methylpenta-2,4-dienoic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-methylpenta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-methylpenta-2,4-dienamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-methylpenta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-4-methylpenta-2,4-dienamide can be compared with other similar compounds such as:
N,N-Diethyl-3-methylpenta-2,4-dienamide: Similar structure but with the methyl group at the third carbon position.
N,N-Diethyl-4-methylhex-2,4-dienamide: Similar structure but with an additional carbon in the chain.
N,N-Diethyl-4-methylpenta-2,4-dienoic acid: The carboxylic acid derivative of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
89546-19-0 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
N,N-diethyl-4-methylpenta-2,4-dienamide |
InChI |
InChI=1S/C10H17NO/c1-5-11(6-2)10(12)8-7-9(3)4/h7-8H,3,5-6H2,1-2,4H3 |
InChI-Schlüssel |
XJIBTBVUKGCKAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C=CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)

![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)





![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)
![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)

